molecular formula C14H19NO2 B13483056 4-[2-(Pyrrolidin-1-yl)phenyl]butanoic acid

4-[2-(Pyrrolidin-1-yl)phenyl]butanoic acid

Cat. No.: B13483056
M. Wt: 233.31 g/mol
InChI Key: QUDAUDPZFXDETO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(Pyrrolidin-1-yl)phenyl]butanoic acid is a chemical compound that features a pyrrolidine ring attached to a phenyl group, which is further connected to a butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Pyrrolidin-1-yl)phenyl]butanoic acid typically involves the reaction of 2-bromo-valerophenone with pyrrolidine in the presence of a base such as sodium methoxide in methanol. The reaction mixture is stirred at room temperature for an extended period, followed by acidification and extraction to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Pyrrolidin-1-yl)phenyl]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like tetrahydrofuran (THF), and appropriate catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens, alkyl groups, or other functional groups.

Scientific Research Applications

4-[2-(Pyrrolidin-1-yl)phenyl]butanoic acid has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used to investigate biological pathways and interactions due to its structural similarity to certain bioactive molecules.

    Industry: Utilized in the production of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism of action of 4-[2-(Pyrrolidin-1-yl)phenyl]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity, while the phenyl and butanoic acid groups contribute to the overall pharmacokinetic profile. The compound’s effects are mediated through pathways involving these molecular interactions, leading to various biological outcomes .

Comparison with Similar Compounds

Similar Compounds

    Phenylpyrrolidines: Compounds with a phenyl group attached to a pyrrolidine ring.

    Phenylalkylamines: Molecules featuring a phenyl group connected to an alkyl chain with an amine group.

    Pyrrolidine-2-ones: Derivatives of pyrrolidine with a ketone functional group.

Uniqueness

4-[2-(Pyrrolidin-1-yl)phenyl]butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

4-(2-pyrrolidin-1-ylphenyl)butanoic acid

InChI

InChI=1S/C14H19NO2/c16-14(17)9-5-7-12-6-1-2-8-13(12)15-10-3-4-11-15/h1-2,6,8H,3-5,7,9-11H2,(H,16,17)

InChI Key

QUDAUDPZFXDETO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC=CC=C2CCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.